
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 7th position and a methyl group at the 6th position. Benzoxazines are known for their diverse biological activities and synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a chloroform solvent. This reaction proceeds through acylation followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 7-iodo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PI3 kinase, which plays a crucial role in cell proliferation and survival pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with a different substitution pattern.
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Another isomer with a different position of the methyl group.
Uniqueness
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substitutions make it a valuable intermediate for synthesizing various biologically active compounds .
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3 |
Clave InChI |
HGXXWFFEYFCKKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




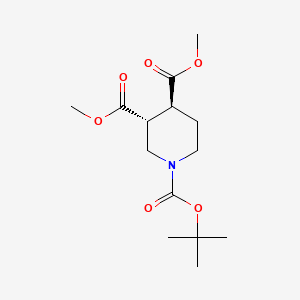
![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)

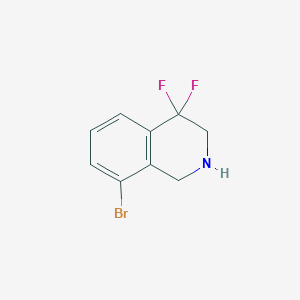

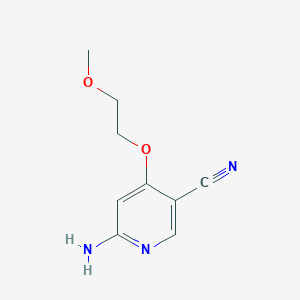
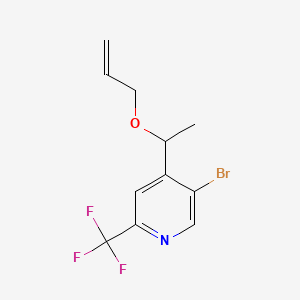


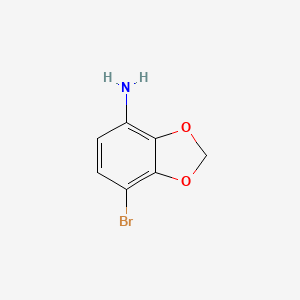

![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
